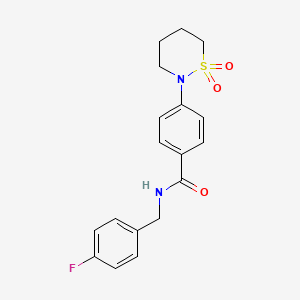

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODRABOTLQLBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide typically involves multiple steps:

Formation of the 1,2-thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Oxidation to the sulfone: The 1,2-thiazinane ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Benzamide formation: The benzamide core is synthesized through the reaction of a benzoyl chloride derivative with an amine.

Substitution with 4-fluorobenzyl group: The final step involves the substitution of the benzamide with a 4-fluorobenzyl group, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of more robust catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.

Reduction: Reduction reactions can target the sulfone group, converting it back to the thioether or sulfide form.

Substitution: The benzamide and benzyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Thioethers, sulfides.

Substitution products: Various substituted benzamides and benzyl derivatives.

Hydrolysis products: Carboxylic acids, amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies investigating enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide might be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfone group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluorobenzyl group could increase lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Oxadiazole and Imidazole Derivatives: Compounds like those in and replace the thiazinane with oxadiazole or imidazole rings, altering electronic properties.

Substituent Effects

- Fluorinated Benzyl Groups : The 4-fluorobenzyl group in the target compound and enhances lipophilicity and bioavailability compared to 2-fluorophenyl (). The para-fluorine position minimizes steric hindrance while maintaining electronic effects .

- Chlorine and Bromine Substitutions : The 2-chloro substituent in may increase electrophilicity, affecting reactivity or target binding. Brominated analogs (e.g., ) are often used in radiolabeling or as heavier halogens for crystallography .

Physicochemical and Bioactivity Considerations

- Purity and Stability: Compounds like achieve 95% HPLC purity, critical for pharmacological studies, whereas elemental analysis in (C 50.10% vs. calc. 50.34%) suggests minor synthetic impurities .

- Imidazole derivatives () show anticancer and antimicrobial activity, underscoring the role of heterocycle choice in target selectivity .

Biological Activity

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a thiazinane ring with dioxido functionality, a benzamide moiety, and a fluorobenzyl group. Its molecular formula is C15H15F N2O3S, with a molecular weight of approximately 318.36 g/mol. The presence of the dioxido group is significant as it may enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The thiazinane structure may facilitate binding to active sites of proteins, potentially leading to inhibition or modulation of enzymatic activity. Preliminary studies indicate that compounds with similar structures have shown inhibitory effects on carbonic anhydrase II, with IC50 values ranging from 0.09 to 0.58 µM.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Anticancer Activity : The compound has shown potential anticancer properties in vitro. For instance, derivatives containing similar thiazine rings have been reported to exhibit significant antiproliferative effects against cancer cell lines such as HEPG2 (hepatocellular carcinoma) with EC50 values in the range of 10–20 μg/mL . Molecular docking studies suggest that the compound can effectively bind to key proteins involved in cancer progression.

- Enzyme Inhibition : The thiazinane moiety contributes to the compound's ability to inhibit specific enzymes. For example, derivatives have been identified as potent inhibitors of human carbonic anhydrase II, which plays a critical role in various physiological processes.

- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural characteristics.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(2,5-dimethoxyphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | Contains methoxy groups | Moderate enzyme inhibition |

| 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid | No chloro or indole groups | Limited activity |

| 2-Chloro-N-(4-fluorophenyl)-4-(thiazolidinone) | Different ring structure | Focused on thiazolidinone activity |

This table illustrates that while there are similarities among these compounds, the presence of the fluorobenzyl group and the specific dioxido functionality in our compound may confer enhanced biological properties.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving thiazine derivatives demonstrated significant tumor regression in animal models when administered at therapeutic doses. The mechanism was linked to apoptosis induction in cancer cells .

- Enzyme Inhibition Study : Research indicated that compounds similar to our target exhibited competitive inhibition against carbonic anhydrase II. This was validated through kinetic assays showing decreased enzyme activity upon treatment with the compounds.

Q & A

Basic Synthesis: What are the critical steps and reagents required for synthesizing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide?

The synthesis typically involves multi-step reactions, including amidation and sulfonation. Key reagents include coupling agents (e.g., EDC/HOBt for amide bond formation) and sodium borohydride for reduction steps. Anhydrous solvents (e.g., DMF or THF) and inert atmospheres (nitrogen/argon) are essential to prevent side reactions. Temperature control (e.g., 0–5°C for sensitive steps) ensures high yield and purity .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity of the compound?

Optimization requires systematic parameter variation:

- Temperature : Lower temperatures (e.g., 0°C) reduce side reactions during nucleophilic substitutions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions.

- Workup : Gradient pH adjustment during extraction minimizes impurities.

Parallel small-scale reactions with DOE (Design of Experiments) methodologies are recommended to identify optimal conditions .

Basic Characterization: What analytical techniques are essential for confirming the compound’s structure?

Core techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorobenzyl and thiazinan groups).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass spectrometry (HRMS) : Accurate mass determination to confirm molecular formula (e.g., C₁₉H₂₀FN₂O₃S) .

Advanced Characterization: How can researchers resolve spectral inconsistencies in NMR data for this compound?

Spectral overlaps (e.g., aromatic protons or diastereotopic thiazinan protons) can be addressed by:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals.

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in the thiazinan ring.

- Deuterium exchange experiments : Identifies labile protons (e.g., NH in benzamide) .

Biological Screening: What in vitro assays are suitable for initial evaluation of biological activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.

- Cell viability assays : MTT or resazurin-based screens in cancer cell lines (e.g., HeLa or MCF-7).

- Binding studies : Surface plasmon resonance (SPR) to assess affinity for target proteins .

Advanced Biological Studies: How can researchers design experiments to study enzyme-compound interactions?

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to map binding sites.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular dynamics simulations : Predict conformational changes in the enzyme active site upon binding .

Data Contradictions: How should discrepancies in reported biological activity between studies be addressed?

- Replicate assays : Confirm results across multiple labs using standardized protocols.

- Batch variability : Test purity (HPLC) and stability (TGA/DSC) of compound batches.

- Orthogonal assays : Use alternate methods (e.g., fluorescence polarization vs. SPR) to validate activity .

Structure-Activity Relationships (SAR): What strategies identify critical functional groups for activity?

- Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) and compare IC₅₀ values.

- Pharmacophore modeling : Highlight essential features (e.g., sulfone group’s hydrogen-bond acceptor role).

- Free-Wilson analysis : Quantify contributions of substituents to biological activity .

Stability and Storage: What conditions prevent degradation of this compound?

- Storage : -20°C in amber vials under argon to avoid light/oxygen exposure.

- Lyophilization : For long-term stability, lyophilize in PBS (pH 7.4) and store as a powder.

- Accelerated stability studies : Use HPLC to monitor degradation under stress (40°C/75% RH for 4 weeks) .

Computational Modeling: How can docking studies predict the compound’s interaction with novel targets?

- Ligand preparation : Generate 3D conformers (e.g., using OpenBabel) and optimize geometry (DFT at B3LYP/6-31G* level).

- Protein preparation : Retrieve target structures from PDB (e.g., 5L2D for kinase targets) and remove crystallographic water.

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Validate results with MM/GBSA binding energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.